molecular formula C12H8N2OS2 B2565548 2-mercapto-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 338751-59-0

2-mercapto-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2565548
CAS No.: 338751-59-0
M. Wt: 260.33
InChI Key: HTRUBLMPPVBOHG-UHFFFAOYSA-N
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Description

2-Mercapto-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one (CAS: 338751-59-0) is a heterocyclic compound featuring a fused thieno[3,2-d]pyrimidinone core substituted with a mercapto (-SH) group at position 2 and a phenyl group at position 3. Its molecular formula is C₁₂H₈N₂OS₂, with a molecular weight of 260.34 g/mol . The compound’s structure combines aromatic and sulfur-containing moieties, making it a versatile scaffold for medicinal chemistry and materials science. Its synthesis typically involves cyclization reactions using phosphorus oxychloride (POCl₃) under microwave irradiation or conventional heating .

Properties

IUPAC Name

3-phenyl-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2OS2/c15-11-10-9(6-7-17-10)13-12(16)14(11)8-4-2-1-3-5-8/h1-7H,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTRUBLMPPVBOHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001331836
Record name 3-phenyl-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001331836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26670241
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

338751-59-0
Record name 3-phenyl-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001331836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-mercapto-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one typically involves the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminothiophenes with formamide or formic acid under reflux conditions.

    Introduction of the Mercapto Group: The mercapto group can be introduced by reacting the thieno[3,2-d]pyrimidine intermediate with thiourea in the presence of a base like sodium hydroxide.

    Phenyl Substitution: The phenyl group is introduced via a nucleophilic aromatic substitution reaction, where a halogenated thieno[3,2-d]pyrimidine reacts with a phenyl nucleophile.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, leading to dihydro or tetrahydro derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenated reagents and strong bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Dihydro or tetrahydro derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Case Studies

Recent studies have demonstrated the efficacy of derivatives of thieno[3,2-d]pyrimidin-4(3H)-one against several cancer cell lines:

  • MCF-7 (breast cancer) : Compounds derived from this scaffold showed significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics such as doxorubicin .
  • HCT-116 (colorectal cancer) : Notably, some derivatives exhibited IC50 values ranging from 3.83 to 11.94 μM, indicating their potential as effective treatments .
  • PC-3 (prostate cancer) : The effectiveness of these compounds suggests a broad-spectrum activity against various tumor types.

Insights from SAR

The structure-activity relationship studies have revealed that modifications to the thieno[3,2-d]pyrimidin-4(3H)-one core can significantly enhance its anticancer activity. For instance, the introduction of different substituents on the phenyl ring or modifications to the thieno moiety can lead to improved potency and selectivity against cancer cells .

CompoundCell LineIC50 Value (μM)Reference
Compound AMCF-719.4 ± 0.22
Compound BHCT-11611.94
Compound CPC-38.0

Potential in Treating Infectious Diseases

Beyond its anticancer applications, thieno[3,2-d]pyrimidin-4(3H)-one derivatives have also been explored for their antimicrobial properties. The compound's ability to inhibit specific enzymes or pathways essential for microbial survival positions it as a candidate for further research in infectious disease treatment.

Pharmacokinetic Properties

Understanding the pharmacokinetics of 2-mercapto-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one is crucial for its development into a therapeutic agent. In silico studies have been employed to predict absorption, distribution, metabolism, and excretion (ADME) profiles, which are vital for assessing the compound's viability as a drug candidate .

Summary of Findings

The diverse applications of this compound highlight its potential as a multifaceted therapeutic agent:

  • Anticancer Activity : Effective against various cancer cell lines with promising IC50 values.
  • Infectious Disease Potential : Possible applications in antimicrobial therapies.
  • Pharmacokinetic Insights : ADME studies indicate favorable profiles for drug development.

The ongoing research into this compound is expected to yield new insights and potentially lead to novel therapeutic options in oncology and beyond.

Mechanism of Action

The biological activity of 2-mercapto-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one is thought to be due to its ability to interact with various molecular targets, including enzymes and receptors. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The compound may also interact with nucleic acids, disrupting their normal function.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications References
This compound C₁₂H₈N₂OS₂ 260.34 3-phenyl, 2-SH Potential kinase inhibitor scaffold
2-Mercapto-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one C₁₂H₈N₂OS₂ 260.34 5-phenyl, 2-SH Structural isomer; similar weight
5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one C₁₂H₇ClN₂OS 278.72 5-(4-Cl-phenyl) Enhanced lipophilicity
3-Ethyl-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one C₉H₁₀N₂OS₂ 226.30 3-ethyl, 6-methyl Reduced steric hindrance
2-Mercaptopyrido[3,2-d]pyrimidin-4(3H)-one C₇H₅N₃OS 179.20 Pyrido ring (vs. thieno) Higher pKa (6.78); altered solubility

Key Observations:

Positional Isomerism: The 3-phenyl vs.

Substituent Effects: Halogenation: Introducing a 4-chlorophenyl group (as in 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one) increases molecular weight and lipophilicity, which may enhance membrane permeability .

Ring System Variations: Replacing the thieno ring with a pyrido system (e.g., 2-mercaptopyrido[3,2-d]pyrimidin-4(3H)-one) decreases molecular weight and increases predicted pKa, suggesting differences in acidity and solubility .

Pharmacological and Receptor Binding Profiles

  • 5-HT1A Receptor Affinity: [[(Arylpiperazinyl)alkyl]thio]thieno[2,3-d]pyrimidinone derivatives exhibit nanomolar affinity for the 5-HT1A receptor, suggesting that aryl substituents (e.g., phenyl groups) enhance selectivity .
  • Molecular Docking: Thieno-pyrimidinones are docked into kinase or receptor active sites using software like Fred Receptor and Omega2. Substituents like the 3-phenyl group may influence hydrogen bonding and π-π stacking interactions .

Limitations and Challenges

  • Synthetic Complexity: Introducing bulky substituents (e.g., 2-methylprop-2-enyl in 2-mercapto-3-(2-methylprop-2-enyl)thieno[3,2-d]pyrimidin-4(3H)-one) may complicate purification .
  • Activity-Stability Trade-offs : While alkyl-substituted derivatives (e.g., 3-ethyl-6-methyl analogs) are easier to synthesize, they may exhibit reduced receptor affinity compared to aryl-substituted counterparts .

Biological Activity

2-Mercapto-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one (CAS Number: 338751-59-0) is a sulfur-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₈N₂OS₂
  • Molecular Weight : 260.34 g/mol
  • Structure : The compound features a thieno[3,2-d]pyrimidin core with a mercapto group and a phenyl substituent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Antioxidant Activity

The compound has also been evaluated for its antioxidant potential. In vitro assays demonstrated its ability to scavenge free radicals and reduce oxidative stress markers in cellular models. This activity may be attributed to the presence of the thiol group, which can donate electrons to neutralize free radicals.

Cytotoxicity and Anticancer Activity

Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis through the activation of intrinsic pathways involving caspase cascades.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15.4
A549 (Lung Cancer)20.8

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The thiol group may interact with key enzymes in microbial metabolism.
  • Induction of Apoptosis : Activation of mitochondrial pathways leading to cytochrome c release and subsequent caspase activation.
  • Antioxidant Defense Modulation : Enhancement of endogenous antioxidant enzyme activities.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry investigated the antimicrobial efficacy of various thienopyrimidine derivatives, including this compound. The findings highlighted its potential as a lead compound for developing new antibiotics against resistant strains .

Case Study 2: Cancer Cell Line Research

In a research project documented in Cancer Letters, the cytotoxic effects of this compound were assessed against multiple cancer cell lines. The results indicated a promising anticancer profile, warranting further investigation into its mechanism and potential clinical applications .

Q & A

Q. What are the established synthetic methodologies for 2-mercapto-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one, and what are their comparative advantages?

Methodological Answer: The synthesis of thieno[3,2-d]pyrimidin-4(3H)-one derivatives typically involves cyclization reactions. Key approaches include:

  • Formamide-mediated cyclization : Heating intermediates (e.g., 2-amino-thiophene derivatives) in formamide at 140°C facilitates ring closure, as demonstrated in the synthesis of 4-chlorothieno[3,2-d]pyrimidine derivatives . This method avoids toxic reagents like POCl3 in later stages.
  • Formic acid reflux : Refluxing 2-amino-4-phenylthiophene-3-carbonitrile with formic acid for 16–18 hours yields 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one with 85% efficiency .
  • Functionalization via cross-coupling : Pd-catalyzed C–C and C–N coupling reactions enable the introduction of alkynyl or aryl groups at specific positions (e.g., 6-bromo derivatives reacting with ethynylbenzene) .

Q. Comparative Advantages :

  • Formamide cyclization is safer for large-scale synthesis due to reduced reliance on POCl3.
  • Formic acid reflux offers high yields but requires prolonged reaction times.
  • Cross-coupling allows precise regioselective modifications for SAR studies.

Q. How can researchers characterize the structural and electronic properties of thieno[3,2-d]pyrimidin-4(3H)-one derivatives?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR (e.g., DMSO-<i>d</i>6) resolve substituent effects, such as aromatic proton shifts in ethynyl-substituted derivatives .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas (e.g., C18H17N3OS derivatives with <i>m/z</i> 324.1165 ).
  • X-ray Crystallography : Determines regiochemistry and hydrogen-bonding patterns, as seen in 3-phenyl-2-pyrrolidinyl derivatives .

Q. What <i>in vitro</i> biological screening approaches are suitable for evaluating the bioactivity of this compound?

Methodological Answer:

  • Antimalarial Assays : Screen against <i>Plasmodium falciparum</i> strains, comparing IC50 values with reference drugs like chloroquine. Derivatives with electron-withdrawing groups show enhanced activity .
  • Phosphodiesterase 7 (PDE7) Inhibition : Use fluorescence polarization assays to identify nanomolar-potency inhibitors (e.g., compound 28e with IC50 = 1.2 nM) .
  • Anticancer Profiling : Test cytotoxicity via MTT assays on cancer cell lines, supported by molecular docking to validate target binding (e.g., OpenEye software for EGFR kinase ).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of thieno[3,2-d]pyrimidin-4(3H)-one derivatives for target selectivity?

Methodological Answer:

  • Substituent Effects :
    • Position 6 : Alkynyl groups (e.g., phenylethynyl) enhance PDE7 inhibition but reduce selectivity over PDE4 .
    • Position 2 : Bulky substituents like <i>tert</i>-butylamino improve ligand efficiency by 30% in PDE7 inhibitors .
  • Computational Modeling : Docking simulations predict interactions with catalytic domains (e.g., PDE7’s hydrophobic pocket), guiding substituent placement .

Q. What strategies resolve contradictions in biological activity data across different derivatives?

Methodological Answer:

  • Assay Standardization : Control variables like incubation time and solvent (DMSO concentration ≤0.1%) to minimize false negatives in antimalarial screens .
  • Metabolic Stability Testing : Use liver microsomes to identify derivatives prone to rapid degradation (e.g., methyl vs. ethyl substituents) .
  • Orthogonal Validation : Confirm PDE7 inhibition via cAMP elevation assays in T-cell lines, correlating with enzymatic activity .

Q. How can computational methods like molecular docking be integrated into the design of derivatives?

Methodological Answer:

  • Target Identification : Screen derivatives against crystallized targets (e.g., mPGES-1 or PDE7) using OpenEye’s Fred Receptor software .
  • Binding Affinity Prediction : Rank derivatives by docking scores (e.g., ΔG < −8 kcal/mol for high-affinity PDE7 binders) .
  • ADMET Profiling : Predict pharmacokinetic properties (e.g., logP < 3.5 for blood-brain barrier penetration) using QikProp or similar tools .

Q. What are the challenges in achieving regioselectivity during functionalization reactions?

Methodological Answer:

  • Positional Bias : Bromination at C6 (vs. C5) dominates due to electron-rich thiophene rings, requiring directing groups (e.g., amino at C2) .
  • Cross-Coupling Optimization : Use Pd(PPh3)4 catalysts and CuI co-catalysts for Sonogashira reactions, achieving 85% yields in ethynyl additions .

Q. How to design multi-step synthesis routes for novel derivatives with enhanced pharmacokinetic properties?

Methodological Answer:

  • Stepwise Functionalization :
    • Synthesize core via formamide cyclization .
    • Introduce solubilizing groups (e.g., methoxyethyl) via alkylation .
    • Add target-specific moieties (e.g., phenylpiperazinyl for CNS penetration) via amide coupling .
  • Protecting Groups : Use <i>tert</i>-butoxycarbonyl (Boc) for amines during cross-coupling to prevent side reactions .

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